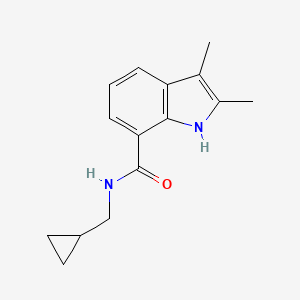
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide, commonly known as CR845, is a synthetic opioid receptor agonist. It was developed by Cara Therapeutics for the treatment of acute and chronic pain, pruritus, and other disorders. CR845 is a non-addictive and non-narcotic drug that has shown promising results in preclinical and clinical studies.
Wirkmechanismus
CR845 acts as a selective agonist of the kappa opioid receptor (KOR), which is known to play a key role in pain and itch modulation. By activating KOR, CR845 produces analgesic and anti-pruritic effects without causing the adverse effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction.
Biochemical and Physiological Effects:
CR845 exerts its effects on the central and peripheral nervous systems by modulating the activity of KOR. It reduces the release of neurotransmitters involved in pain and itch signaling, such as substance P and histamine, and activates the descending pain control pathway. CR845 also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
CR845 has several advantages over traditional opioid drugs in laboratory experiments. It is non-addictive, non-narcotic, and does not cause respiratory depression or sedation. It also has a low potential for abuse and dependence, making it a safer alternative for pain management. However, CR845 has some limitations, such as its short half-life and poor bioavailability, which may affect its efficacy and dosing regimens.
Zukünftige Richtungen
There are several future directions for the research and development of CR845. These include:
1. Investigating the potential of CR845 in other pain and itch conditions, such as neuropathic pain, cancer pain, and prurigo nodularis.
2. Developing new formulations and delivery methods to improve the bioavailability and pharmacokinetics of CR845.
3. Exploring the use of CR845 in combination with other pain medications or therapies to enhance its efficacy and reduce adverse effects.
4. Studying the long-term safety and tolerability of CR845 in clinical trials.
5. Investigating the molecular and cellular mechanisms underlying the analgesic and anti-pruritic effects of CR845.
Conclusion:
CR845 is a promising drug candidate for the treatment of acute and chronic pain, pruritus, and other disorders. It has shown efficacy in preclinical and clinical studies and has several advantages over traditional opioid drugs. Further research is needed to explore its full potential and to optimize its therapeutic benefits.
Synthesemethoden
CR845 is synthesized by a multistep process that involves the reaction of 2,3-dimethylindole with cyclopropylmethylamine, followed by the addition of carboxylic acid and coupling agents. The final product is purified by crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
CR845 has been extensively studied for its potential therapeutic applications in various disorders. It has demonstrated efficacy in preclinical models of acute and chronic pain, inflammatory pain, neuropathic pain, and pruritus. In clinical trials, CR845 has shown promising results in reducing postoperative pain, chronic kidney disease-associated pruritus, and osteoarthritis pain.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9-10(2)17-14-12(9)4-3-5-13(14)15(18)16-8-11-6-7-11/h3-5,11,17H,6-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVZPCCMJRRIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)





![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)

![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)
![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
